molecular formula C10H14ClN3 B1610916 1-(3-Chloropyridin-2-YL)piperidin-4-amine CAS No. 777009-05-9

1-(3-Chloropyridin-2-YL)piperidin-4-amine

Cat. No.: B1610916
CAS No.: 777009-05-9
M. Wt: 211.69 g/mol
InChI Key: FAWPECUVIHDRTQ-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-YL)piperidin-4-amine is a chemical compound with the molecular formula C10H14ClN3 It is characterized by a piperidine ring substituted with a 3-chloropyridin-2-yl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-2-YL)piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and piperidine.

    Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where the piperidine nitrogen attacks the 2-position of 3-chloropyridine, forming the desired product.

    Reaction Conditions: This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyridin-2-YL)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the chlorine atom.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

    Solvents: Common solvents include DMF, THF, and methanol.

Major Products:

    Oxidation Products: N-oxides of the original compound.

    Reduction Products: Various amine derivatives depending on the specific reducing agent used.

    Substitution Products: Compounds where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

1-(3-Chloropyridin-2-YL)piperidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Comparison with Similar Compounds

  • 1-(2-Chloropyridin-3-YL)piperidin-4-amine
  • 1-(4-Chloropyridin-2-YL)piperidin-4-amine
  • 1-(3-Bromopyridin-2-YL)piperidin-4-amine

Uniqueness: 1-(3-Chloropyridin-2-YL)piperidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets differently compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-2-1-5-13-10(9)14-6-3-8(12)4-7-14/h1-2,5,8H,3-4,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWPECUVIHDRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509185
Record name 1-(3-Chloropyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777009-05-9
Record name 1-(3-Chloropyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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